Molecular Weight and clogP Differentiation from the Dihydrobenzofuran Analog (CAS 2034350-21-3)
The target compound (C₁₈H₂₁N₃O₄) and the 2,3-dihydrobenzofuran analog N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide (CAS 2034350-21-3, C₁₈H₂₃N₃O₄) differ in the aromaticity of the benzofuran ring. The fully aromatic benzofuran of the target compound reduces molecular weight by approximately 2 g/mol (343.38 vs. 345.40 g/mol) relative to the reduced analog, while simultaneously increasing the calculated partition coefficient (clogP) by an estimated 0.3–0.5 log units due to the removal of saturated carbon–hydrogen bonds . This difference directly impacts solubility and passive membrane permeability, critical parameters for CNS-targeted research applications.
| Evidence Dimension | Molecular weight (MW) and estimated lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 343.38 g/mol; clogP (estimated) ≈ 2.5 |
| Comparator Or Baseline | N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide (CAS 2034350-21-3): MW = 345.40 g/mol; clogP (estimated) ≈ 2.2 |
| Quantified Difference | ΔMW = –2.02 g/mol; ΔclogP ≈ +0.3 log units |
| Conditions | Calculated properties based on SMILES structure; experimental values not publicly reported. |
Why This Matters
Higher lipophilicity with lower molecular weight favors blood–brain barrier penetration, making the aromatic target compound a more suitable candidate than its dihydro analog for CNS research programs.
